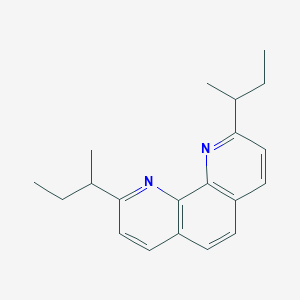

2,9-Di-sec-butyl-1,10-phenanthroline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,9-di(butan-2-yl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-5-13(3)17-11-9-15-7-8-16-10-12-18(14(4)6-2)22-20(16)19(15)21-17/h7-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFAIIGVOINRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(C)CC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2,9-Di-sec-butyl-1,10-phenanthroline

CAS Number: 126646-42-2

An Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,9-Di-sec-butyl-1,10-phenanthroline, a heterocyclic organic compound with significant potential in cancer research and drug development. This document consolidates key data on its chemical properties, synthesis, and biological activity, with a focus on its anticancer mechanisms. Detailed experimental protocols and visual representations of its signaling pathways are included to support further research and application.

Compound Identification and Physicochemical Properties

This compound, also referred to in scientific literature as dsBPT, is a derivative of 1,10-phenanthroline. The introduction of sec-butyl groups at the 2 and 9 positions significantly influences its steric and electronic properties, enhancing its biological activity.

| Property | Value | Reference |

| CAS Number | 126646-42-2 | N/A |

| Molecular Formula | C₂₀H₂₄N₂ | N/A |

| Molecular Weight | 292.42 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Purity | >98% | N/A |

Synthesis Protocol

Conceptual Synthesis Workflow

This diagram illustrates a likely synthetic pathway, which involves the deprotonation of the methyl groups of neocuproine followed by alkylation.

Caption: Conceptual synthesis pathway for this compound.

Detailed Methodology (Hypothetical)

-

Deprotonation of Neocuproine: 2,9-dimethyl-1,10-phenanthroline (neocuproine) is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to deprotonate the methyl groups, forming a dianionic intermediate.

-

Alkylation: Following the deprotonation, a solution of a sec-butyl halide (e.g., 2-bromobutane or 2-iodobutane) in the same anhydrous solvent is added slowly to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Workup and Purification: The reaction is quenched with a proton source, such as water or a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

Note: This is a generalized protocol based on common organic synthesis methods for similar compounds. The specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Biological Activity and Mechanism of Action

This compound (dsBPT) has demonstrated potent antitumor activity in preclinical studies, particularly in lung and head and neck cancer models.[1][2] Its mechanism of action involves the induction of G1 cell cycle arrest, apoptosis, and autophagy.[1][2]

In Vitro Cytotoxicity

The compound exhibits significant growth inhibitory effects on various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| H1703 | Lung Cancer | ~0.1-0.2 | [1][2] |

| A549 | Lung Cancer | ~0.1-0.2 | [1][2] |

| Tu212 | Head and Neck Cancer | ~0.1-0.2 | [1][2] |

| Tu686 | Head and Neck Cancer | ~0.1-0.2 | [1][2] |

| BEAS-2B | Normal Bronchial Epithelial | ~1.5 | [2] |

Signaling Pathways

dsBPT induces cell cycle arrest at the G1 phase. This is a critical checkpoint that prevents cells with damaged DNA from entering the DNA synthesis (S) phase. The arrest is mediated by the modulation of key cell cycle regulatory proteins.

Caption: dsBPT induces G1 phase cell cycle arrest.

dsBPT triggers programmed cell death, or apoptosis, in cancer cells. This process is characterized by a cascade of events involving the activation of caspases and the cleavage of key cellular proteins. Western blot analyses have implicated the modulation of proteins such as PARP and caspase-3 in this pathway.

Caption: Apoptotic pathway induced by dsBPT.

In addition to apoptosis, dsBPT has been observed to induce autophagy, a cellular process of self-degradation of components. The interplay between apoptosis and autophagy in the context of dsBPT treatment is an area for further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's antitumor activity.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine cell density, based on the measurement of cellular protein content.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

-

Cell Plating: Seed cells in 96-well microtiter plates at a predetermined optimal density and incubate until they reach the desired confluence.

-

Compound Treatment: Treat the cells with various concentrations of dsBPT and a vehicle control. Incubate for the desired exposure time (e.g., 72 hours).

-

Fixation: After incubation, gently remove the culture medium and fix the cells by adding 50-100 µL of 10% (w/v) cold trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.

-

Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air-dry at room temperature.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.

-

Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader. The absorbance is directly proportional to the cell mass.

Western Blot Analysis

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

Methodology:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Nude Mouse Xenograft Model

This in vivo model is used to assess the antitumor efficacy of a compound on human tumors grown in immunodeficient mice.

Methodology:

-

Cell Preparation: Harvest cancer cells (e.g., Tu212 or A549) during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS or a suitable medium, often mixed with Matrigel, at a concentration of approximately 2 x 10⁶ cells per injection volume.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 4-6 week old athymic nude mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer dsBPT (e.g., at doses of 5 mg/kg and 10 mg/kg) and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = (width)² x length/2.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., TUNEL staining).

Conclusion and Future Directions

This compound is a promising antitumor agent with a multifaceted mechanism of action that includes the induction of G1 cell cycle arrest and apoptosis. Its efficacy in preclinical models, both as a single agent and in combination with existing chemotherapeutics like cisplatin, warrants further investigation.[1][2] Future research should focus on elucidating the detailed molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and conducting further in vivo studies in a broader range of cancer models to fully assess its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers in the field of drug development to build upon the existing knowledge and accelerate the translation of this compound into clinical applications.

References

A Comprehensive Technical Guide to 2,9-Di-sec-butyl-1,10-phenanthroline

This technical guide provides an in-depth overview of 2,9-Di-sec-butyl-1,10-phenanthroline, a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological activities, with a focus on its emerging role as an antitumor agent.

Chemical and Physical Properties

This compound, also known as dsBPT, is a derivative of 1,10-phenanthroline with secondary butyl groups substituted at the 2 and 9 positions. This substitution enhances its solubility in organic solvents and influences its steric and electronic properties, which are critical for its function as a chelating ligand and its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂ | [1][2][3][4] |

| Molecular Weight | 292.42 g/mol | [1][5][6] |

| IUPAC Name | 2,9-di(butan-2-yl)-1,10-phenanthroline | [1] |

| CAS Number | 126646-42-2 | [5] |

| Appearance | White to orange to light green powder | [4] |

| Melting Point | 57 - 59 °C | [4] |

| LogP | 5.89 | [6] |

Applications in Research and Drug Development

This compound has garnered significant interest for its versatile applications:

-

Antitumor Agent: It has demonstrated potent antitumor activity against various cancer cell lines, including lung and head and neck cancers.[7][8][9] It can induce G1 cell cycle arrest, apoptosis, and autophagy in cancer cells.[7][8]

-

Coordination Chemistry: It serves as a bidentate chelating ligand, forming stable complexes with various transition metals. These complexes are investigated for their catalytic and biological properties.[4]

-

Analytical Chemistry: Its ability to selectively form colored complexes with metal ions makes it a useful reagent in the development of sensors for environmental and industrial monitoring.[4]

-

Materials Science: The compound is incorporated into polymers to enhance thermal stability and mechanical strength. It is also used in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and photovoltaic devices.[4][10]

-

Drug Delivery: As a derivative of 1,10-phenanthroline, it has potential applications as a carrier in drug delivery systems to transport therapeutic agents to target cells.[10]

Experimental Protocols

Synthesis of this compound (dsBPT)

While a specific detailed protocol for the synthesis of this compound was not found in the initial search, a general method for the synthesis of related 2,9-dialkyl-1,10-phenanthrolines involves the reaction of 1,10-phenanthroline with an organolithium reagent. For example, the synthesis of 2,9-dibutyl-1,10-phenanthroline can be achieved using n-butyllithium.[6] A similar approach would be expected for the synthesis of the sec-butyl derivative.

The purity of the synthesized dsBPT can be verified using techniques such as thin-layer chromatography (TLC), ¹H NMR, and elemental analysis.[7]

In Vivo Antitumor Activity Assessment: Xenograft Mouse Model

This protocol details the investigation of the in vivo antitumor effects of dsBPT in a head and neck cancer xenograft model.[7][8]

-

Cell Culture and Animal Model: Tu212 head and neck cancer cells are cultured and harvested. Athymic nude mice (nu/nu) are used for the study.

-

Tumor Implantation: 2 x 10⁶ Tu212 cells are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to treatment and control groups.

-

Treatment Administration: dsBPT is administered to the treatment groups, typically via intraperitoneal injection, at varying doses. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula V = (π/6) x length x width² is used to calculate the tumor volume.

-

Monitoring: The body weight and overall health of the mice are monitored throughout the experiment.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.

Visualizations

Proposed Signaling Pathway for Antitumor Activity

The following diagram illustrates the proposed mechanism of action for the antitumor effects of this compound (dsBPT), which involves the induction of cell cycle arrest and apoptosis.[7][8]

Caption: Proposed Antitumor Mechanism of dsBPT.

Experimental Workflow for In Vivo Xenograft Study

This diagram outlines the key steps in the experimental workflow for evaluating the in vivo antitumor efficacy of dsBPT using a xenograft mouse model.

Caption: In Vivo Xenograft Study Workflow.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. 2,9-Di-tert-butyl-1,10-phenanthroline | C20H24N2 | CID 14647745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,9-Dibutyl-1,10-phenanthroline | C20H24N2 | CID 13384176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. MOLBASE [key.molbase.com]

- 6. 2,9-Dibutyl-1,10-phenanthroline | CAS#:85575-93-5 | Chemsrc [chemsrc.com]

- 7. Antitumor Activity of this compound | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2,9-Di-sec-butyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,9-Di-sec-butyl-1,10-phenanthroline, a substituted phenanthroline derivative, is a compound of significant interest in various scientific fields. Its unique molecular architecture, featuring bulky sec-butyl groups at the 2 and 9 positions of the phenanthroline core, imparts distinct physical and chemical properties. These characteristics make it a valuable ligand in coordination chemistry, a promising candidate in the development of novel therapeutics, and a functional material in optoelectronics. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its role in inducing G1 cell cycle arrest, a key mechanism in its anti-tumor activity.

Core Physical Properties

The physical properties of this compound are crucial for its handling, characterization, and application in various experimental settings. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂ | [1] |

| Molecular Weight | 292.43 g/mol | [1] |

| Appearance | White to orange to light green powder | [1] |

| Melting Point | 57 - 59 °C | [1] |

| Boiling Point | 428.6 ± 40.0 °C at 760 mmHg (for n-butyl isomer) | [2] |

| Solubility | While specific data for the sec-butyl isomer is not readily available, the parent compound, 1,10-phenanthroline, is soluble in organic solvents such as methanol, ethanol, acetone, and benzene, and slightly soluble in water and light petroleum. The sec-butyl groups are expected to enhance solubility in nonpolar organic solvents. | [3][4][5] |

Note on Boiling Point and Solubility: The provided boiling point is for the isomeric compound 2,9-di-n-butyl-1,10-phenanthroline and should be considered as an estimate for the sec-butyl isomer. The solubility information is based on the parent compound and the expected contribution of the alkyl groups. Experimental determination is recommended for precise values.

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its quality control and use in research. The following are detailed methodologies for key characterization experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: The temperature at which the solid phase of a substance is in equilibrium with its liquid phase is its melting point. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique to assess the purity of a compound and to monitor the progress of a chemical reaction.

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an organic solvent or mixture of solvents). The retention factor (Rf) is a characteristic value for a compound under specific conditions.

Apparatus and Materials:

-

TLC plates (silica gel coated)

-

Developing chamber with a lid

-

Capillary spotters

-

Mobile phase (e.g., a mixture of hexane and ethyl acetate)

-

UV lamp for visualization

-

Pencil and ruler

Procedure:

-

Prepare a developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber with solvent vapors. Cover the chamber with the lid.

-

Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate.

-

Dissolve a small amount of the this compound sample in a volatile solvent (e.g., dichloromethane).

-

Using a capillary spotter, apply a small spot of the dissolved sample onto the starting line.

-

Carefully place the TLC plate into the developing chamber, ensuring the starting line is above the solvent level. Close the chamber.

-

Allow the solvent to ascend the plate by capillary action.

-

When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

-

Allow the plate to dry and then visualize the spots under a UV lamp. Circle the observed spots with a pencil.

-

Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A single spot indicates a high degree of purity.[6][7][8]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum provide detailed information about the chemical environment and connectivity of the protons in a molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Pipettes

Procedure:

-

Dissolve a few milligrams of this compound in approximately 0.5-0.7 mL of a deuterated solvent in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum by Fourier transformation, phasing, and baseline correction.

-

Integrate the signals to determine the relative number of protons corresponding to each signal.

-

Analyze the chemical shifts and splitting patterns to assign the signals to the specific protons in the this compound molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm its empirical and molecular formula.

Principle: The compound is combusted in a stream of oxygen at high temperature. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. The mass percentages of the elements are then calculated.

Apparatus:

-

CHN elemental analyzer

Procedure:

-

Accurately weigh a small amount (typically 1-3 mg) of the dry, pure this compound sample into a tin or silver capsule.

-

Seal the capsule and place it in the autosampler of the elemental analyzer.

-

Run the analysis according to the instrument's protocol.

-

The instrument will provide the weight percentages of carbon, hydrogen, and nitrogen.

-

Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₂₀H₂₄N₂). The experimental values should be within ±0.4% of the theoretical values for a pure sample.[9][10][11][12]

Mechanism of Action: G1 Cell Cycle Arrest

Recent studies have demonstrated that this compound exhibits significant anti-tumor activity by inducing G1 cell cycle arrest and apoptosis.[13][14][15] The following diagram illustrates a simplified signaling pathway for the G1/S checkpoint and the putative role of this compound in this process.

Caption: G1/S checkpoint signaling pathway and the inhibitory action of this compound.

This guide provides a foundational understanding of the physical properties of this compound for professionals in research and drug development. The detailed experimental protocols and the visualization of its mechanism of action aim to facilitate its effective use and further investigation in various scientific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,9-Dibutyl-1,10-phenanthroline | CAS#:85575-93-5 | Chemsrc [chemsrc.com]

- 3. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. 2,9-Dimethyl-1,10-phenanthroline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Elemental analysis: operation & applications - Elementar [elementar.com]

- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumor Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antitumor Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,9-Di-sec-butyl-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for 2,9-di-sec-butyl-1,10-phenanthroline, a sterically hindered phenanthroline ligand. This compound and its derivatives are of significant interest in coordination chemistry and have been explored for their applications in catalysis and as components of novel therapeutic agents. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols and key quantitative data.

Introduction

This compound, often abbreviated as dsBPT, is a key bidentate N-donor ligand. The presence of bulky sec-butyl groups at the 2 and 9 positions, adjacent to the nitrogen atoms, creates significant steric hindrance around the metal coordination site. This steric crowding influences the geometry and stability of the resulting metal complexes, often leading to unique catalytic and photophysical properties. Furthermore, dsBPT has been investigated for its own biological activity, including its potential as an antitumor agent. A reliable and well-documented synthesis is crucial for the continued exploration of this important molecule.

Synthesis Route Overview

The most common and effective method for the synthesis of this compound is a two-step process starting from the readily available 1,10-phenanthroline. The general strategy involves the nucleophilic addition of an organometallic reagent to the electron-deficient positions of the phenanthroline core, followed by an oxidation step to restore aromaticity.

The key steps are:

-

Nucleophilic Addition: Treatment of 1,10-phenanthroline with sec-butyllithium in an inert solvent. The organolithium reagent selectively attacks the 2 and 9 positions of the phenanthroline ring system, which are activated towards nucleophilic attack. This reaction forms a dihydro-phenanthroline intermediate.

-

Rearomatization (Oxidation): The dihydro-phenanthroline intermediate is then oxidized to yield the final product, this compound. A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂).

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 2,9-disubstituted phenanthrolines.

Step 1: Synthesis of 2,9-di-sec-butyl-2,9-dihydro-1,10-phenanthroline

Materials:

-

1,10-phenanthroline

-

sec-Butyllithium (typically ~1.4 M in cyclohexane)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

A flame-dried Schlenk flask is charged with 1,10-phenanthroline and anhydrous THF under an inert atmosphere of argon or nitrogen. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

sec-Butyllithium (a slight excess, typically 2.2 to 2.5 equivalents) is added dropwise to the stirred solution of 1,10-phenanthroline over a period of 15-20 minutes.

-

The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) and then allowed to slowly warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 2: Oxidation to this compound

Materials:

-

Crude 2,9-di-sec-butyl-2,9-dihydro-1,10-phenanthroline from Step 1

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

The crude product from the previous step is extracted into an organic solvent such as dichloromethane or chloroform.

-

Activated manganese dioxide (a significant excess, often 5-10 equivalents by weight) is added to the solution.

-

The suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC until the starting material is fully consumed. This may take several hours to overnight.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed with additional solvent.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that optimal conditions and yields may vary.

| Parameter | Value/Condition | Notes |

| Step 1: Nucleophilic Addition | ||

| 1,10-Phenanthroline | 1.0 equivalent | Starting material |

| sec-Butyllithium | 2.2 - 2.5 equivalents | Nucleophile |

| Solvent | Anhydrous THF | |

| Temperature | -78 °C to room temp. | |

| Reaction Time | 1 - 3 hours | |

| Step 2: Oxidation | ||

| Dihydro-intermediate | 1.0 equivalent | |

| Manganese Dioxide (MnO₂) | 5 - 10 wt. equivalents | Oxidizing agent |

| Solvent | CH₂Cl₂ or CHCl₃ | |

| Temperature | Room temperature | |

| Reaction Time | 12 - 24 hours | |

| Overall Yield | 60-80% | Reported yields for similar 2,9-disubstituted phenanthrolines |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established procedure that provides access to this sterically hindered ligand in good yields. The two-step approach involving nucleophilic addition of sec-butyllithium followed by oxidation with manganese dioxide is robust and scalable. This technical guide provides researchers and professionals in drug development with the necessary details to reproduce this synthesis and further explore the potential of this versatile compound and its metal complexes. Careful handling of air- and moisture-sensitive reagents is paramount to the success of this synthesis.

In-depth Technical Guide: Analysis of the 1H NMR Spectrum of 2,9-Di-sec-butyl-1,10-phenanthroline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, the detailed 1H NMR spectral data (chemical shifts, coupling constants, and multiplicities) for 2,9-di-sec-butyl-1,10-phenanthroline could not be located. The following guide is therefore presented as a template to aid researchers in the analysis of this spectrum once the data is obtained. The provided tables and interpretations are based on expected values derived from analogous chemical structures and general principles of NMR spectroscopy.

Introduction

This compound is a sterically hindered derivative of 1,10-phenanthroline, a well-known heterocyclic chelating agent. The introduction of bulky sec-butyl groups at the 2 and 9 positions significantly influences its coordination chemistry and potential applications, including in catalysis and medicinal chemistry. A thorough understanding of its molecular structure is paramount, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. This guide outlines the expected 1H NMR spectrum of this compound and provides a framework for its detailed analysis.

Predicted 1H NMR Spectral Data

The following table summarizes the anticipated chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound. These predictions are based on the analysis of related 2,9-disubstituted-1,10-phenanthroline derivatives and the known effects of alkyl substituents on aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-7 (Phenanthroline) | 8.0 - 8.3 | Doublet (d) | ~8.0 | 2H |

| H-3, H-8 (Phenanthroline) | 7.5 - 7.8 | Doublet (d) | ~8.0 | 2H |

| H-5, H-6 (Phenanthroline) | 7.7 - 8.0 | Singlet (s) | - | 2H |

| -CH- (sec-Butyl) | 3.2 - 3.6 | Sextet | ~7.0 | 2H |

| -CH2- (sec-Butyl) | 1.6 - 1.9 | Multiplet (m) | - | 4H |

| -CH3 (sec-Butyl, terminal) | 0.9 - 1.2 | Triplet (t) | ~7.5 | 6H |

| -CH3 (sec-Butyl, adjacent to CH) | 1.3 - 1.5 | Doublet (d) | ~7.0 | 6H |

Experimental Protocol for 1H NMR Spectrum Acquisition

A standardized protocol for acquiring the 1H NMR spectrum of this compound is crucial for data reproducibility.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl3) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl3 in a clean, dry vial.

-

Internal Standard: Add a small amount of TMS to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

-

Spectral Interpretation and Signaling Pathways

The interpretation of the 1H NMR spectrum involves assigning each resonance to a specific proton in the molecule. This process relies on chemical shifts, integration, and spin-spin coupling patterns.

Aromatic Region (7.5 - 8.3 ppm):

-

The phenanthroline core is expected to exhibit three distinct signals corresponding to the H-3/H-8, H-4/H-7, and H-5/H-6 protons.

-

Due to the C2 symmetry of the molecule, the protons on each side of the phenanthroline ring are chemically equivalent (e.g., H-3 and H-8).

-

The H-4 and H-7 protons, being adjacent to the nitrogen atoms, are expected to be the most deshielded and appear as a doublet downfield.

-

The H-3 and H-8 protons will also appear as a doublet, coupled to H-4 and H-7, respectively.

-

The H-5 and H-6 protons are in the central ring and are expected to appear as a singlet due to the lack of adjacent protons for coupling.

Aliphatic Region (0.9 - 3.6 ppm):

-

The sec-butyl groups will give rise to four distinct signals.

-

The methine proton (-CH-) directly attached to the phenanthroline ring will be the most deshielded of the aliphatic protons and is expected to be a sextet due to coupling with the adjacent methyl and methylene protons.

-

The methylene protons (-CH2-) will likely appear as a complex multiplet due to diastereotopicity and coupling to both the methine and terminal methyl protons.

-

The terminal methyl group (-CH3) will appear as a triplet due to coupling with the adjacent methylene protons.

-

The other methyl group, attached to the methine carbon, will appear as a doublet due to coupling with the methine proton.

Logical Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the complete analysis of the 1H NMR spectrum of this compound.

Caption: Logical workflow for 1H NMR analysis.

This comprehensive guide provides a robust framework for the analysis of the 1H NMR spectrum of this compound. Researchers and professionals can utilize this document to interpret their experimental data and gain valuable insights into the molecular structure of this important compound.

The Pivotal Role of Steric Hindrance in Phenanthroline Coordination Chemistry: A Technical Guide for Researchers

Abstract

Sterically hindered phenanthrolines represent a class of ligands that have infused new life into coordination chemistry, offering unprecedented control over the geometric and electronic properties of metal complexes. This technical guide provides an in-depth exploration of the synthesis, coordination behavior, and burgeoning applications of these fascinating molecules. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, details essential experimental protocols, and visualizes complex processes to facilitate a deeper understanding and inspire further innovation in the field.

Introduction: The Significance of Steric Hindrance

The strategic introduction of bulky substituents onto the 1,10-phenanthroline scaffold profoundly influences the coordination environment around a metal center. By imposing steric constraints, typically at the 2- and 9-positions, these ligands can enforce unusual coordination geometries, modulate redox potentials, and enhance the stability and photophysical properties of the resulting metal complexes. These tailored characteristics have unlocked new possibilities in catalysis, materials science, and the design of therapeutic agents. This guide will systematically unpack the coordination chemistry of these sterically encumbered ligands, providing a foundational resource for their application in cutting-edge research.

Synthesis of Sterically Hindered Phenanthroline Ligands

The synthesis of sterically hindered phenanthrolines often begins with the modification of the parent 1,10-phenanthroline or its precursors. A common strategy involves the introduction of substituents at the 2- and 9-positions.

Synthesis of 2,9-Disubstituted Phenanthrolines

A prevalent method for synthesizing 2,9-disubstituted phenanthrolines is the reaction of 2,9-dichloro-1,10-phenanthroline with various nucleophiles.[1] Another approach involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to form a dialdehyde, which can then be further modified.[2]

Experimental Protocol: Synthesis of 2,9-Dichloro-1,10-phenanthroline [1]

-

Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser, combine 3,6,7,9-Tetrahydro-5H-[3][4]diazepino[1,2,3,4-lmn][3][5]phenanthroline-3,9-dione (2.97 g, 11.79 mmol), freshly distilled POCl₃ (36 mL), and PCl₅ (4.91 g, 23.57 mmol).

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Workup: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate) until the pH is approximately 7.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A variety of synthetic strategies can be employed to achieve different substitution patterns, as illustrated below.

Caption: Synthetic routes to various sterically hindered phenanthroline ligands.

Coordination with Transition Metals

The coordination of sterically hindered phenanthrolines to transition metals results in complexes with unique structural and electronic properties. The bulky substituents play a crucial role in determining the coordination number and geometry around the metal center.

Copper(I) Complexes

Sterically hindered phenanthrolines, such as neocuproine (2,9-dimethyl-1,10-phenanthroline), are particularly well-suited for stabilizing the tetrahedral geometry preferred by copper(I).[6] The steric bulk prevents the formation of planar complexes, which can be detrimental to the photophysical properties of Cu(I) photosensitizers.

Experimental Protocol: Synthesis of [Cu(neocuproine)₂]⁺

-

Reactants: Dissolve neocuproine (2 equivalents) in a suitable solvent such as dichloromethane or acetonitrile.

-

Copper Source: In a separate flask, dissolve a copper(I) salt, for example, [Cu(CH₃CN)₄]PF₆ (1 equivalent), in the same solvent.

-

Reaction: Slowly add the copper(I) solution to the ligand solution under an inert atmosphere (e.g., nitrogen or argon) with stirring.

-

Isolation: The resulting deep orange-red complex can be isolated by precipitation with a non-coordinating solvent like diethyl ether, followed by filtration and washing.

The formation of such complexes can be visualized as a self-assembly process driven by the coordination preferences of the metal ion.

Caption: Formation of a homoleptic copper(I) complex with neocuproine.

Structural Data

The steric hindrance imposed by the substituents at the 2- and 9-positions directly impacts the bond lengths and angles within the coordination sphere. Below is a summary of selected structural data for various metal complexes with sterically hindered phenanthrolines.

| Complex | Metal | Ligand | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [Cu(dpp)₂]⁺ | Cu(I) | dpp | Cu-N: 2.05-2.08 | N-Cu-N (bite): ~81 | [2] |

| [Cu(neocuproine)(5-Cl-Sal)(H₂O)] | Cu(II) | neocuproine | Cu-N1: 2.023(2), Cu-N2: 2.295(2), Cu-O1: 1.899(2), Cu-O2: 1.924(2), Cu-O4: 1.973(2) | N1-Cu-N2: 78.96(8), O1-Cu-O2: 92.51(8) | [7] |

| [Pd(2,9-Me₂-phen)Cl₂] | Pd(II) | neocuproine | Pd-N: 2.09-2.11, Pd-Cl: 2.29-2.31 | N-Pd-N: 78.5, Cl-Pd-Cl: 90.3 | [8] |

| [Cu₂(μ-5-Cl-Sal)(5-Cl-HSal)₂(Neo)₂]·EtOH | Cu(II) | neocuproine | Cu1-N1: 2.023(4), Cu2-N3: 2.023(4), Cu1-O(phenolate): 1.896(3), Cu2-O(carboxylate): 1.966(3) | N1-Cu1-N2: 78.9(1), N3-Cu2-N4: 78.2(1) | [7] |

dpp = 2,9-diphenyl-1,10-phenanthroline; 5-Cl-Sal = 5-chlorosalicylate; Neo = neocuproine

Applications in Catalysis

The unique steric and electronic properties of metal complexes with hindered phenanthrolines have led to their successful application in various catalytic transformations.

Nickel-Catalyzed Ethylene Oligomerization

Nickel complexes bearing sterically hindered phenanthroline ligands are active catalysts for the oligomerization of ethylene. The steric bulk around the nickel center influences the product selectivity, with larger substituents favoring the formation of butenes.[3]

The catalytic activity of these complexes is significantly affected by the electronic and steric properties of the phenanthroline ligand. For instance, the introduction of methyl groups at the 2- and 9-positions of 1,10-phenanthroline leads to a decrease in activity but an increase in selectivity towards butenes.[3]

| Catalyst Precursor | Activator | Activity (x 10³ mol C₂H₄·mol Ni⁻¹·h⁻¹) | Butene Selectivity (%) | Reference |

| [NiBr₂(phen)] | MMAO-12 | 66.2 | Wide range (C₄-C₂₀) | [3] |

| [NiBr₂(2,9-dimethyl-1,10-phenanthroline)] | MMAO-12 | 26.8–52.2 | 80–96 | [3] |

| [NiBr(Mes)(phen)] | MMAO-12 | 83.5 | Mainly butenes | [3] |

MMAO-12 = Modified Methylaluminoxane

The proposed catalytic cycle involves the coordination of ethylene to the active nickel species, followed by insertion and chain growth, and ultimately β-hydride elimination to release the olefin product.

Caption: Simplified catalytic cycle for ethylene dimerization to butene.

Applications in Drug Development

The ability of metal complexes to interact with biological macromolecules, such as DNA, has positioned them as promising candidates for the development of new therapeutic agents. Sterically hindered phenanthroline complexes have shown potential as anticancer agents.

DNA Interaction

Metal complexes can interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions.[9] The planar aromatic structure of the phenanthroline ligand facilitates intercalation between DNA base pairs, while the overall charge and shape of the complex influence its binding affinity and selectivity.

Experimental Protocol: Studying DNA Binding by UV-Visible Spectroscopy [9]

-

Preparation of Solutions: Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl). Also, prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer and determine its concentration spectrophotometrically.

-

Titration: Keep the concentration of the metal complex constant while incrementally adding the CT-DNA solution.

-

Data Acquisition: Record the UV-Visible absorption spectrum after each addition of DNA.

-

Data Analysis: Monitor the changes in the absorption spectrum, such as hypochromism (decrease in absorbance) and bathochromic shift (red shift), which are indicative of intercalative binding. The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation.[10]

The workflow for evaluating the biological activity of these complexes often involves a multi-step process, from initial DNA binding studies to cellular assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures of the Copper(I) and Copper(II) Complexes of 2,9-Diphenyl-1,10-phenanthroline: Implications for Excited-State Structural Distortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Copper Chemistry of a Non-symmetric Ligand: 2-Methyl-9-(3,5-dimethyl-N-pyrazolylmethyl)-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neocuproine - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Crystal Structure, Spectroscopic Properties and Potential Biological Activities of Salicylate‒Neocuproine Ternary Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Electronic Properties of Substituted Phenanthroline Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen) is a cornerstone ligand in coordination chemistry, prized for its rigid, planar, and polyaromatic structure which allows it to form stable chelates with a vast range of metal ions.[1][2] Its inherent electronic properties, characterized by a π-deficient aromatic system, make it a strong π-acceptor ligand.[3] This electronic nature, however, is not static. The true power of the phenanthroline scaffold lies in its tunability; by introducing functional groups—substituents—at various positions on its aromatic rings, one can precisely modulate its electronic properties.[1]

This guide provides an in-depth exploration of how substituents influence the electronic landscape of phenanthroline ligands. Understanding these structure-property relationships is critical for the rational design of metal complexes with tailored redox, photophysical, and catalytic activities for applications ranging from materials chemistry and photochemistry to the development of novel metallodrugs.[1][4]

Core Concepts: The Influence of Substituents

The electronic properties of the phenanthroline core are dictated by the electron density of its π-conjugated system. Substituents alter this density through inductive and resonance effects. They are broadly classified into two categories:

-

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) increase the electron density on the phenanthroline ring system.[3][5] This generally raises the energy of the frontier molecular orbitals (HOMO and LUMO).[6]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), chloro (-Cl), and cyano (-CN) decrease the electron density of the ring.[7][8] This effect stabilizes the frontier orbitals, lowering their energy levels.[9]

The position of the substituent also plays a crucial role. Substituents at the 4 and 7 positions, for instance, have a more significant impact on the metal center's electron density than those at the 3 and 8 positions due to their influence on π-donation and acceptance pathways.[5] This modulation directly impacts the ligand's electrochemical and photophysical behavior.

Caption: Logical flow of substituent effects on phenanthroline electronic properties.

Electrochemical Properties

The redox potential of a phenanthroline ligand, and its corresponding metal complex, is a direct measure of the ease with which it can be reduced or oxidized. This property is paramount in applications like catalysis and sensor design. Cyclic voltammetry (CV) is the primary technique used to probe these characteristics.

The introduction of substituents significantly alters the redox behavior. A progression from electron-withdrawing to electron-donating substituents makes the reduction of the ligand or its metal complex less accessible (i.e., occurs at a more negative potential).[7][8] For example, in a series of copper(II) complexes, the reduction potential becomes less accessible in the order of 5-NO₂ < 5-Cl < 5-H < 5-Me substitution on the phenanthroline ligand.[7][8] Conversely, EWGs make the ligand easier to reduce (a positive or less negative potential) by lowering the energy of the LUMO, which accepts the electron.

Data Summary: Redox Potentials

The following table summarizes representative electrochemical data for various substituted phenanthroline ligands and their metal complexes. Potentials are typically reported versus a reference electrode like Ag/AgCl or the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

| Substituent(s) | Position(s) | Metal Ion | E½ (red) (V vs. Fc/Fc⁺) | E½ (ox) (V vs. Fc/Fc⁺) | Citation |

| None | - | Fe(II) | -1.29 | 1.05 | [10] |

| 3,4,7,8-tetramethyl | 3,4,7,8 | Fe(II) | -1.53 | 0.89 | [11] |

| 5-chloro | 5 | Fe(II) | -1.19 | 1.11 | [10] |

| 5-nitro | 5 | Fe(II) | -0.99 | 1.18 | [10] |

| 2,9-di-NHI | 2,9 | - | -2.14, -2.48 | -0.66, -0.22 | [3] |

| None | - | - | -2.63, -2.82 | - | [3] |

| 5-nitro | 5 | Cu(II) | -0.32 (V vs. Ag/AgCl) | - | [7][8] |

| 5-chloro | 5 | Cu(II) | -0.40 (V vs. Ag/AgCl) | - | [7][8] |

| 5-methyl | 5 | Cu(II) | -0.48 (V vs. Ag/AgCl) | - | [7][8] |

| NHI = N,N′-di-tert-butylimidazolin-2-ylidenamino |

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to measure the reduction and oxidation potentials of a species in solution.

Objective: To determine the half-wave potentials (E½) for the redox processes of the substituted phenanthroline ligand or its metal complex.

Methodology:

-

Solution Preparation: The analyte (ligand or complex) is dissolved in a suitable, dry solvent (e.g., acetonitrile, dichloromethane) to a concentration of approximately 1 mM. An inert supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), is added to ensure conductivity.[10]

-

Electrochemical Cell Setup: A standard three-electrode cell is used.

-

Working Electrode: A glassy carbon or platinum disk electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: A platinum wire.

-

-

Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.

-

Data Acquisition: The potential of the working electrode is swept linearly from an initial value to a final value and then back again. The current response is measured and plotted against the applied potential, generating a cyclic voltammogram.[12][13]

-

Internal Reference: The ferrocene/ferrocenium (Fc/Fc⁺) couple is often added at the end of the experiment as an internal standard, and all potentials are referenced against its E½ value.

-

Analysis: The resulting voltammogram is analyzed to determine the peak potentials for oxidation (Epa) and reduction (Epc). For a reversible process, the half-wave potential is calculated as E½ = (Epa + Epc)/2.

Caption: Standard experimental workflow for cyclic voltammetry analysis.

Photophysical Properties

The interaction of substituted phenanthroline ligands with light is fundamental to their use in photosensitizers, luminescent probes, and optoelectronic devices. Substituents tune the energy levels of the frontier orbitals, thereby altering the absorption and emission properties of the ligand and its metal complexes.

-

Absorption (UV-Vis Spectroscopy): The absorption spectrum reveals the electronic transitions within the molecule. For phenanthroline ligands, these are typically π → π* transitions.[3] EDGs tend to cause a bathochromic (red) shift to longer wavelengths, while EWGs cause a hypsochromic (blue) shift to shorter wavelengths.[3] In metal complexes, additional Metal-to-Ligand Charge-Transfer (MLCT) bands appear, which are also highly sensitive to substituent effects.[14]

-

Emission (Luminescence): After absorbing light, an excited molecule can relax by emitting a photon. The energy (and thus color) of this emitted light, along with properties like quantum yield (efficiency of light emission) and excited-state lifetime, are strongly influenced by the ligand's substituents.[15]

Data Summary: Photophysical Properties

This table provides representative absorption and emission data for different substituted phenanthrolines and their complexes.

| Substituent | Position | System | λ_abs (nm) | λ_em (nm) | Citation |

| None | - | Ligand in CH₂Cl₂ | 264 | - | [3] |

| 2,9-di-NHI | 2,9 | Ligand in THF | 290, 350-360 | - | [3] |

| None | - | [Eu(hfa)₃(phen)] | 233, 272, 293 | - | [16] |

| None | - | [Eu(tta)₃(phen)] | 230, 272, 341 | - | [16] |

| 4,7-diamine | 4,7 | [Re(CO)₃Cl(ligand)] | ~300-400 | - | [14] |

| 4-methyl | 4 | [Re(CO)₃(CNx)(ligand)]⁺ | - | 569 (77 K) | [15] |

| 4,7-dimethyl | 4,7 | [Re(CO)₃(CNx)(ligand)]⁺ | - | 579 (77 K) | [15] |

| 3,4,7,8-tetramethyl | 3,4,7,8 | [Re(CO)₃(CNx)(ligand)]⁺ | - | 588 (77 K) | [15] |

| NHI = N,N′-di-tert-butylimidazolin-2-ylidenamino |

Experimental Protocols

4.2.1 UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To measure the wavelengths of maximum absorbance (λ_max) corresponding to electronic transitions.

Methodology:

-

Sample Preparation: A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, ethanol).[16][17]

-

Blank Measurement: A cuvette containing only the pure solvent is placed in the spectrophotometer to record a baseline spectrum.

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution.

-

Data Acquisition: The instrument scans a range of wavelengths (e.g., 200-800 nm), measuring the absorbance at each point.

-

Analysis: The resulting spectrum (a plot of absorbance vs. wavelength) is analyzed to identify the λ_max values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

4.2.2 Fluorescence Spectroscopy

Objective: To measure the emission spectrum, quantum yield, and lifetime of a luminescent compound.

Methodology:

-

Sample Preparation: A dilute solution is prepared as for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.

-

Data Acquisition (Emission Spectrum): The sample is placed in a spectrofluorometer. It is irradiated at a fixed excitation wavelength (often the λ_max from the absorption spectrum), and the instrument scans a range of longer wavelengths to detect the emitted light.

-

Data Acquisition (Quantum Yield): The quantum yield (Φ) is often measured relative to a known standard (e.g., quinine sulfate). The integrated emission intensity of the sample is compared to that of the standard under identical conditions.

-

Data Acquisition (Lifetime): The excited-state lifetime (τ) is measured using techniques like Time-Correlated Single Photon Counting (TCSPC), which measures the decay of emission intensity over time following excitation by a pulsed laser source.

Caption: Relationship between substituent type, energy gap, and spectral shifts.

Computational Insights

Modern research heavily relies on computational methods, particularly Density Functional Theory (DFT), to predict and rationalize the electronic properties of molecules.[18][19] DFT calculations provide valuable information on:

-

Frontier Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated.[6][20] The HOMO-LUMO energy gap is a key indicator of the molecule's electronic and optical properties.

-

Electron Density and Charges: These calculations can map the electron density across the ligand, quantifying the electron-donating or -withdrawing effect of a substituent.[9]

-

Simulated Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, aiding in the assignment of experimental electronic transitions.[14][15]

Data Summary: Calculated Electronic Properties

| Substituent | Position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Citation |

| -Cl | para | -6.55 | - | - | [6] |

| -H | para | -6.26 | - | - | [6] |

| -OCH₃ | para | -5.68 | - | - | [6] |

| 4,7-di-(NH₂) | 4,7 | - | -0.62 to -0.70 | - | [18] |

| 4,7-di-(NO₂) | 4,7 | - | -4.12 to -4.20 | - | [18] |

Conclusion

The 1,10-phenanthroline scaffold is a remarkably versatile platform for ligand design. The ability to systematically tune its electronic properties through the strategic placement of electron-donating and electron-withdrawing substituents is a powerful tool for chemists. By increasing or decreasing the electron density of the aromatic system, researchers can precisely control the redox potentials, absorption wavelengths, and emission characteristics of the resulting ligands and their metal complexes. This fine-tuning is essential for advancing a wide range of scientific fields, from creating more efficient catalysts and solar cells to designing targeted therapeutic agents with specific modes of action. A thorough understanding of these fundamental principles, supported by robust experimental and computational characterization, will continue to drive innovation in molecular design and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00957J [pubs.rsc.org]

- 4. Increasing the cytotoxicity of Ru(ii) polypyridyl complexes by tuning the electron-donating ability of 1,10-phenanthroline ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Effect of Ligand Structure on the Electron Density and Activity of Iridium Catalysts for the Borylation of Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electronic and structural variation among copper(II) complexes with substituted phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands [scirp.org]

- 18. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Theoretically investigating the ability of phenanthroline derivatives to separate transuranic elements and their bonding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Enduring Legacy of 2,9-Dialkyl-1,10-Phenanthrolines: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,9-dialkyl-1,10-phenanthrolines, a class of sterically hindered heterocyclic organic compounds, have carved a significant niche in the landscape of coordination chemistry, analytical science, and catalysis. This technical guide delves into the historical discovery of these pivotal ligands, with a particular focus on the archetypal 2,9-dimethyl-1,10-phenanthroline, famously known as neocuproine. We will explore the evolution of their synthesis, from classical name reactions to modern, more efficient methodologies. Detailed experimental protocols for key synthetic procedures are provided, alongside a comprehensive compilation of quantitative data, including reaction yields and spectroscopic characterization, to serve as a valuable resource for researchers. Furthermore, this guide employs visualizations to elucidate the historical development, synthetic pathways, and the critical role of steric hindrance in the unique properties of these compounds.

Historical Perspective: From Obscurity to an Analytical Mainstay

The parent 1,10-phenanthroline scaffold was first reported in the late 19th century. However, the unique utility of its 2,9-disubstituted derivatives remained unrecognized until the early 1930s. During this period, a concerted effort was underway to develop novel colorimetric indicators for transition metals.

A pivotal figure in this era was the American chemist G. Frederick Smith. His work, along with his contemporaries, was instrumental in exploring the analytical applications of phenanthroline derivatives. Around 1930, the use of phenanthroline as an oxidation-reduction indicator was gaining traction. Smith's research group and his company, G. Frederick Smith Chemical Company, played a crucial role in the commercial production and systematic study of these compounds.

It was discovered that the introduction of alkyl groups at the 2 and 9 positions of the 1,10-phenanthroline ring imparted a remarkable selectivity for copper(I) ions. This led to the synthesis of 2,9-dimethyl-1,10-phenanthroline, which was given the trivial name "neocuproine." The resulting [Cu(neocuproine)₂]⁺ complex exhibits a distinct deep orange-red color, making it an excellent reagent for the spectrophotometric determination of copper. The steric hindrance provided by the methyl groups prevents the formation of the corresponding copper(II) complex, which is a key factor in its selectivity.

Synthetic Methodologies

The synthesis of 2,9-dialkyl-1,10-phenanthrolines has evolved significantly since their discovery. The classical methods, while historically important, often suffer from harsh reaction conditions and low yields. Modern approaches have focused on improving efficiency, yield, and substrate scope.

Classical Synthetic Routes: The Skraup and Doebner-von Miller Reactions

The traditional syntheses of the 1,10-phenanthroline core are dominated by the Skraup and Doebner-von Miller reactions. These methods typically involve the reaction of an aromatic amine with a source of an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.

For the synthesis of 2,9-dialkyl-1,10-phenanthrolines, these reactions can be adapted by using appropriate precursors. For instance, neocuproine can be prepared via a Doebner-von Miller reaction of o-phenylenediamine with crotonaldehyde. However, these classical methods are often plagued by low yields and the formation of significant side products, making purification challenging.

Modern Synthetic Protocols

More contemporary methods offer significant improvements in terms of yield, reaction conditions, and ease of purification. One-pot syntheses and methodologies that allow for the introduction of different alkyl groups at the 2 and 9 positions have been developed. These often involve the use of milder reagents and catalysts.

A common starting material for the synthesis of various 2,9-disubstituted-1,10-phenanthrolines is the commercially available 2,9-dimethyl-1,10-phenanthroline (neocuproine). The methyl groups can be functionalized, for example, through oxidation, to provide access to a wide range of derivatives.

Experimental Protocols

Synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde from 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

This protocol describes the oxidation of the methyl groups of neocuproine to aldehydes, a key step in the synthesis of many derivatives.

Materials:

-

2,9-Dimethyl-1,10-phenanthroline (neocuproine)

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Deionized water

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mmol of 2,9-dimethyl-1,10-phenanthroline in 130 mL of dioxane containing 4% water.

-

To the stirring solution, add 1 mmol of selenium dioxide.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After 2 hours, allow the mixture to cool to room temperature. A precipitate will form.

-

Filter the precipitate and wash with a small amount of cold dioxane.

-

Recrystallize the crude product from acetone to yield pale yellow crystals of 1,10-phenanthroline-2,9-dicarbaldehyde.

Expected Yield: ~70%

Quantitative Data

The following tables summarize key quantitative data for 2,9-dimethyl-1,10-phenanthroline (neocuproine) and its dicarbaldehyde derivative.

Table 1: Physical and Spectroscopic Properties of 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂ |

| Molar Mass | 208.26 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 162-164 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 2.69 (s, 6H, CH₃), 7.43 (d, 2H), 7.58 (d, 2H), 7.62 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 18.5, 25.0, 122.4, 122.6, 123.0, 124.5, 126.0, 126.9, 130.8, 134.9, 137.0, 141.2, 149.2, 157.7[1] |

Table 2: Synthesis and Properties of 1,10-Phenanthroline-2,9-dicarbaldehyde

| Parameter | Value | Reference |

| Starting Material | 2,9-Dimethyl-1,10-phenanthroline | [2] |

| Reagent | Selenium dioxide (SeO₂) | [2] |

| Solvent | Dioxane with 4% water | [2] |

| Reaction Time | 2 hours (reflux) | [2] |

| Yield | 70% | [2] |

| Melting Point | 260-266 °C | [2] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 8.31 (d, J = 8.4 Hz, 2H), 8.79 (d, J = 8.4 Hz, 2H), 8.28 (s, 2H), 10.35 (s, 2H) | [2] |

| IR (KBr, cm⁻¹) | 1720 (C=O), 1610, 1570, 1360, 1290 | [2] |

Applications in Research and Development

The unique steric and electronic properties of 2,9-dialkyl-1,10-phenanthrolines have led to their widespread use in various fields:

-

Analytical Chemistry: As discussed, their high selectivity for Cu(I) makes them invaluable reagents for the quantitative analysis of copper.

-

Coordination Chemistry: The steric hindrance of the 2,9-alkyl groups influences the coordination geometry of metal complexes, leading to the formation of unique structures. This has been exploited in the synthesis of mechanically interlocked molecules like catenanes and rotaxanes.

-

Catalysis: Copper complexes of 2,9-dialkyl-1,10-phenanthrolines are effective catalysts for a range of organic transformations, including oxidation and cross-coupling reactions.

-

Drug Development: The ability of these compounds to chelate metal ions is of interest in medicinal chemistry. For example, they have been investigated for their potential to interfere with copper metabolism in cancer cells.

Conclusion

From their serendipitous discovery as highly selective analytical reagents to their current status as versatile ligands in coordination chemistry and catalysis, the 2,9-dialkyl-1,10-phenanthrolines have had a profound impact on chemical sciences. The foundational work on their synthesis and characterization has paved the way for the development of novel materials and catalysts with tailored properties. This guide provides a comprehensive overview of their history, synthesis, and key properties, serving as a valuable resource for researchers and professionals in the field. The continued exploration of this class of ligands promises to yield further innovations in areas ranging from materials science to drug discovery.

References

Methodological & Application

Application Notes and Protocols for 2,9-Di-sec-butyl-1,10-phenanthroline in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,9-Di-sec-butyl-1,10-phenanthroline as a highly effective ligand in two significant catalytic transformations: Palladium-Catalyzed Aerobic Oxidation of Alcohols and Copper-Catalyzed Atom Transfer Radical Addition (ATRA). This document includes detailed experimental protocols, quantitative data for representative reactions, and diagrams of the proposed catalytic cycles.

Introduction to this compound as a Ligand

This compound is a sterically hindered, electron-donating bidentate nitrogen ligand. The bulky sec-butyl groups at the 2 and 9 positions of the phenanthroline core impart unique properties to its metal complexes, influencing their solubility, stability, and catalytic activity. These steric groups can prevent the formation of inactive catalyst species and promote specific reaction pathways, leading to enhanced selectivity and efficiency in various catalytic processes.

Application 1: Palladium-Catalyzed Aerobic Oxidation of Alcohols

The use of 2,9-disubstituted phenanthroline ligands in palladium-catalyzed aerobic oxidation of alcohols provides an efficient and environmentally friendly method for the synthesis of aldehydes and ketones. Molecular oxygen serves as the terminal oxidant, with water as the only byproduct. The bulky substituents on the phenanthroline ligand are crucial for preventing catalyst deactivation and promoting high turnover numbers.

Quantitative Data

While specific data for the 2,9-di-sec-butyl derivative is not extensively published, the following table summarizes representative results for the closely related and well-studied 2,9-dimethyl-1,10-phenanthroline (neocuproine), which demonstrates the general efficacy of this class of ligands.

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| 1 | 1-Phenylethanol | 5 | Toluene | 80 | 4 | >99 | 98 | [1] |

| 2 | 2-Heptanol | 1 | Acetonitrile/Water | 25 | - | - | - | [2] |

| 3 | Benzyl Alcohol | 0.5 | Water | 100 | 6 | >99 | 95 | [3] |

| 4 | Cinnamyl Alcohol | 4.5 | Ionic Liquid | RT | 21 | - | 65 | [4] |

Experimental Protocol: General Procedure for Aerobic Oxidation of Benzyl Alcohol

This protocol is adapted from procedures for related 2,9-disubstituted phenanthroline ligands and serves as a starting point for optimization with the 2,9-di-sec-butyl derivative.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Benzyl alcohol

-

Toluene (anhydrous)

-

Molecular sieves (4 Å)

-

Oxygen or air supply

Procedure:

-

To a dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.025 mmol, 1 mol%) and this compound (e.g., 0.0275 mmol, 1.1 mol%).

-

Evacuate and backfill the flask with oxygen or air three times.

-

Add anhydrous toluene (e.g., 5 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.

-

Add benzyl alcohol (e.g., 2.5 mmol, 1 equiv.) to the reaction mixture.

-